2-Fluoro-3-nitrophenol
Overview
Description
2-Fluoro-3-nitrophenol is a chemical compound that is part of the broader class of nitrophenols, which are organic molecules containing a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring. The presence of both fluorine and nitro substituents on the aromatic ring can significantly influence the compound's physical, chemical, and electronic properties.
Synthesis Analysis
The synthesis of related fluorinated nitrophenols has been explored in various studies. For instance, the synthesis of 3-Fluoro-4-nitrophenol was achieved from 2,4-difluoronitrobenzene through methoxylation and demethylation, with a total yield of 38.7% and a purity of 99.5% . Another approach for synthesizing a similar compound, 3-Fluoro-4-nitrophenol, involved a four-step process starting from m-fluoroaniline, yielding the final product with a 23% yield and 99.6% purity . Although these methods do not directly describe the synthesis of 2-Fluoro-3-nitrophenol, they provide insights into the synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Fluoro-3-nitrophenol has been studied using various spectroscopic and computational methods. For example, a Schiff-base molecule containing a 3-nitrophenyl group was investigated using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, complemented by DFT calculations . Additionally, the crystal structure of a complex involving 2-fluoro-4-nitrophenol was determined by X-ray diffraction, revealing the orientation of the nitro and hydroxyl groups relative to the cyclodextrin cavity . These studies provide a foundation for understanding the molecular structure of 2-Fluoro-3-nitrophenol.
Chemical Reactions Analysis
The reactivity of fluorinated nitrophenols can be inferred from studies on similar compounds. For instance, the radical nitration-debromination of α-bromo-α-fluoroalkenes was used to synthesize α-fluoronitroalkenes, demonstrating the potential for selective chemical transformations involving fluorinated nitro compounds . Moreover, the synthesis of a triazolo pyrazine derivative from a 2-fluoro-4-nitrophenoxy precursor indicates the versatility of fluorinated nitrophenols in forming biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitrophenols are influenced by their functional groups. The presence of a fluorine atom can affect the acidity of the phenolic hydroxyl group and the overall electron distribution within the molecule. The nitro group is a strong electron-withdrawing group, which can also impact the chemical reactivity and stability of the compound. Studies on related molecules, such as the rotational spectra of 2-fluorophenol, provide insights into the conformational preferences and intramolecular interactions that could be expected for 2-Fluoro-3-nitrophenol .
Scientific Research Applications
Synthesis and Chemical Applications
- 2-Fluoro-3-nitrophenol serves as an important intermediate in the synthesis of various chemicals. For instance, it has been used in the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene, involving methoxylation and demethylation processes (Zhang Zhi-de, 2011). Similarly, another synthesis method of 3-Fluoro-4-nitrophenol from m-fluoroaniline has been reported, using diazotization, hydrolysis, nitration, and isomer separation (Lu Zhou, 2008).
- 2-Fluoro-3-nitrophenol is also a precursor in the preparation of 3-Fluoro-4-Aminophenol, a product characterized for its purity and high production rate, achieved through catalytic hydrogenation using Pd-Fe/SiO2 catalyst (Zhang Xiao-wei, 2009).
Biomedical and Environmental Applications
- In the biomedical field, 2-Fluoro-3-nitrophenol has been used in imaging β-galactosidase activity. It is part of a novel class of NMR active molecules, providing crucial insights in gene-reporter studies for future in vivo investigations (V. Kodibagkar et al., 2006).
- From an environmental perspective, nitrophenols, including 2-Fluoro-3-nitrophenol, are studied for their implications in the atmosphere and waterways. Their reactions, formation, and environmental impact are critical areas of ongoing research (M. Harrison et al., 2005).
properties
IUPAC Name |
2-fluoro-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOGSUCWBIPKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633120 | |
Record name | 2-Fluoro-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-nitrophenol | |
CAS RN |
179816-26-3 | |
Record name | 2-Fluoro-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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